molecular formula C16H22N2 B13821612 Mix-collidine

Mix-collidine

Cat. No.: B13821612
M. Wt: 242.36 g/mol
InChI Key: OQNUQKJWBHYJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mix-collidine, also known as trimethylpyridine, is a chemical compound that belongs to the pyridine family. It is characterized by the presence of three methyl groups attached to the pyridine ring. This compound is known for its distinct chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mix-collidine can be synthesized through several methods. One common synthetic route involves the alkylation of pyridine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is often produced using catalytic processes. One such method involves the gas-phase synthesis of pyridine bases over shape-selective catalysts like ZSM-5 zeolite. This method allows for the efficient production of this compound with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Mix-collidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Mix-collidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of mix-collidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Mix-collidine is similar to other pyridine derivatives such as picoline and lutidine. it is unique due to the presence of three methyl groups, which confer distinct chemical properties and reactivity. Compared to picoline, which has only one methyl group, and lutidine, which has two, this compound exhibits higher steric hindrance and different electronic effects, making it suitable for specific applications .

List of Similar Compounds

    Picoline: Monomethylpyridine

    Lutidine: Dimethylpyridine

    Quinoline: Benzopyridine

    Isoquinoline: Benzopyridine isomer

This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

2,3,6-trimethylpyridine;2,4,6-trimethylpyridine

InChI

InChI=1S/2C8H11N/c1-6-4-7(2)9-8(3)5-6;1-6-4-5-7(2)9-8(6)3/h2*4-5H,1-3H3

InChI Key

OQNUQKJWBHYJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)C.CC1=CC(=NC(=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.